molecular formula C20H20N2OS2 B5232517 MFCD02968232

MFCD02968232

Cat. No.: B5232517
M. Wt: 368.5 g/mol
InChI Key: QEAWMPMQNQLHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02968232 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02968232 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include multi-step processes that may involve the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure. For example, one method might involve the reaction of precursor compounds under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This often involves optimizing the synthetic route to maximize efficiency and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and automated systems to ensure consistent quality and high throughput. Safety measures are also implemented to handle hazardous chemicals and prevent accidents.

Chemical Reactions Analysis

Types of Reactions: MFCD02968232 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

MFCD02968232 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for the development of new compounds. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02968232 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The compound’s structure allows it to bind to its targets with high specificity, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

MFCD02968232 can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with analogous structures or functional groups. For example, compounds with similar reactivity or stability can be compared to understand the advantages and limitations of this compound. This comparison can help identify the most suitable applications for the compound and guide further research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique properties and reactivity make it a valuable tool for researchers and industry professionals

Properties

IUPAC Name

1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-12-3-6-14(7-4-12)16(23)10-24-19-18-15-8-5-13(2)9-17(15)25-20(18)22-11-21-19/h3-4,6-7,11,13H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAWMPMQNQLHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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